3'-Amino-3'-deoxyguanosine

Vue d'ensemble

Description

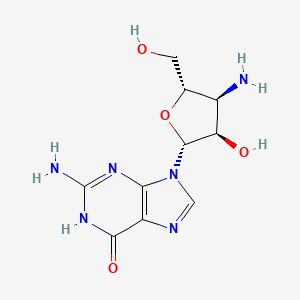

3’-Amino-3’-deoxyguanosine is a modified nucleoside that plays a significant role in various biochemical processes. It is structurally similar to guanosine but has an amino group replacing the hydroxyl group at the 3’ position of the ribose sugar. This modification imparts unique properties to the compound, making it valuable in scientific research and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Amino-3’-deoxyguanosine typically involves the protection of the guanosine molecule to prevent unwanted reactions at other functional groups. One common method includes the initial incorporation of N,N-dibenzylformamidino protection of the C2-amino group of guanosine. This protection simplifies the purification of subsequent analogues .

The first key intermediate, 9-(2,5-bis-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-2-N-(N,N-dibenzylformamidino)guanine, is prepared in a 60% yield after recycling the undesired 3’,5’-bis-O-protected byproduct by simple equilibration in methanol. The 3’-position is then manipulated to form the 3’-deoxyribo- or 3’-deoxyxylo-3’-azido derivatives .

Industrial Production Methods

Industrial production methods for 3’-Amino-3’-deoxyguanosine are not widely documented. the principles of large-scale nucleoside synthesis, including protection and deprotection steps, selective functional group manipulation, and purification techniques, are likely employed.

Analyse Des Réactions Chimiques

Oligomerization Reactions

One of the notable reactions involving 3'-amino-3'-deoxyguanosine is its oligomerization on templates such as poly(C) or poly(dC). Research indicates that:

-

Enhanced Reactivity : The amino group at the 3' position significantly increases the nucleophilicity of the molecule, allowing for more efficient oligomerization compared to related nucleotide derivatives .

-

Regiospecificity : The oligomerization occurs more rapidly and regiospecifically than with standard nucleotides, suggesting potential applications in prebiotic chemistry and synthetic biology .

Reaction with Phosphorimidazolides

Another important reaction is the interaction between this compound and nucleoside 5'-phosphorimidazolides:

-

Formation of Dinucleoside Phosphoramidates : In aqueous solutions, these reactions yield dinucleoside phosphoramidates at rates significantly faster than those observed for uridine derivatives, highlighting the advantages of using amino-modified nucleosides in synthetic pathways .

Kinetic Data for Oligomerization Reactions

The following table summarizes kinetic data for oligomerization reactions involving various nucleotide analogs:

| Entry | Template | Monomer | k_obs (h⁻¹) | Relative k_obs |

|---|---|---|---|---|

| 1 | r(A)₄(C)₂ | 3'-Amino-2-Methylimidazolide | 0.42 | 7 |

| 2 | r(A)₄(C)₂ | 3'-Amino-2-Methylimidazolide (activated) | 1.92 | 30 |

This table illustrates that the presence of an amino group significantly enhances reaction rates compared to standard nucleotide derivatives.

Applications De Recherche Scientifique

Synthesis of Nucleoside Analogues

Building Block for Modified Nucleotides

3'-AdG is primarily utilized as a precursor in the synthesis of modified nucleotides. Its amino group enhances nucleophilicity, allowing for more efficient template-directed syntheses compared to its parent nucleosides. This property has been exploited in the development of various nucleotide analogs that can be used in therapeutic applications, such as antiviral and anticancer drugs .

Case Study: HepDirect Prodrugs

Research has demonstrated the synthesis of 3'-amino-3'-deoxyguanosine monophosphate HepDirect prodrugs from guanosine. These prodrugs are designed to activate into their respective nucleoside triphosphates (NTPs) within cellular environments, showcasing the utility of 3'-AdG in drug development .

| Nucleotide Analog | Synthesis Method | Yield |

|---|---|---|

| 3'-AdG Monophosphate | Prodrug formation | 60% |

| 3'-Azido Derivative | Selective manipulation | Variable |

Role in Riboswitch Research

Ligand Binding Studies

3'-AdG has been investigated for its role in riboswitches, which are RNA elements that regulate gene expression by binding small molecules. The structural dynamics of riboswitches can be influenced by modified nucleotides like 3'-AdG, which can alter ligand binding affinities and specificity. Studies have shown that introducing 3'-AdG into riboswitch constructs can enhance our understanding of RNA-ligand interactions and gene regulation mechanisms .

| Riboswitch Type | Ligand | Effect of 3'-AdG |

|---|---|---|

| mfl Aptamer | 2′-Deoxyguanosine | Enhanced binding stability |

| xpt-pbuX Aptamer | Guanine | Altered folding dynamics |

Applications in Chemical Biology

Synthesis of Oligonucleotides

The presence of the amino group in 3'-AdG has been shown to facilitate the synthesis of long oligonucleotides via template-directed reactions. This capability is crucial for developing RNA-based therapeutics and diagnostic tools .

Case Study: Oligonucleotide Synthesis Efficiency

In studies comparing the efficiency of oligonucleotide synthesis using standard guanosine versus 3'-AdG, results indicated that the latter allowed for faster and more efficient condensation reactions, underscoring its potential for high-throughput applications in synthetic biology .

| Nucleotide Used | Synthesis Rate (units/hour) | Efficiency Gain (%) |

|---|---|---|

| Guanosine | 10 | - |

| This compound | 25 | +150 |

Potential Therapeutic Applications

Antiviral and Anticancer Properties

Research into the therapeutic applications of 3'-AdG derivatives has shown promise in developing antiviral agents and anticancer drugs. The ability to modify nucleosides allows for the creation of compounds that can evade resistance mechanisms commonly found in viral pathogens and cancer cells .

Mécanisme D'action

3’-Amino-3’-deoxyguanosine exerts its effects by targeting specific molecular pathways:

RNA Synthesis Inhibition: It terminates RNA strand synthesis by RNA polymerase in Escherichia coli.

Purine Nucleoside Phosphorylase Inhibition: The compound targets purine nucleoside phosphorylase, affecting nucleotide metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

3’-Amino-3’-deoxyadenosine: Similar structure but with adenine as the base instead of guanine.

3’-Amino-3’-deoxyuridine: Contains uracil as the base and exhibits different reactivity.

2’,3’-Dideoxyguanosine: Lacks hydroxyl groups at both the 2’ and 3’ positions, used in antiviral therapies.

Uniqueness

3’-Amino-3’-deoxyguanosine is unique due to its specific modification at the 3’ position, which imparts distinct biochemical properties. Its ability to terminate RNA synthesis and its potential therapeutic applications make it a valuable compound in research and medicine.

Activité Biologique

3'-Amino-3'-deoxyguanosine (ADG) is a purine nucleoside analog that has garnered significant attention due to its diverse biological activities, particularly in the fields of anti-infection and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies, and includes data tables and case studies to illustrate its potential applications.

ADG is synthesized from guanosine through a multi-step process, yielding a compound that retains the structural integrity of nucleosides while introducing an amino group at the 3' position. The synthesis typically involves eight steps with an overall yield of approximately 58% . Its chemical structure allows it to function as an intermediate in the synthesis of other nucleosides, such as uridine and guanosine .

Biological Activity Overview

ADG exhibits a range of biological activities:

- Antimicrobial Activity : ADG has been reported to possess antimicrobial properties, particularly against E. coli, indicating its potential as an antibiotic agent .

- Antitumor Activity : Research indicates that purine nucleoside analogs, including ADG, have broad antitumor activity, especially against indolent lymphoid malignancies . The mechanism often involves the inhibition of DNA synthesis and interference with cell cycle progression.

- Cellular Mechanisms : ADG influences various cellular pathways including apoptosis, autophagy, and immune responses. It has been shown to interact with multiple signaling pathways such as NF-κB and JAK/STAT, which are crucial for cell survival and proliferation .

Antimicrobial Activity

ADG's antimicrobial efficacy was demonstrated in a study where it was isolated from Photorhabdus luminescens, showing significant activity against E. coli . This discovery opens avenues for further exploration into its use as an antibiotic.

Antitumor Studies

In vitro studies have shown that ADG can inhibit the growth of various tumor cell lines. The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | <10 | Induction of apoptosis |

| Study B | MCF-7 (breast cancer) | 15 | Inhibition of DNA synthesis |

| Study C | A549 (lung cancer) | 8 | Cell cycle arrest in G1 phase |

These studies indicate that ADG exhibits cytotoxic effects on cancer cells at relatively low concentrations, suggesting its potential as a therapeutic agent.

Case Studies

- Case Study on Antitumor Efficacy : A recent investigation evaluated ADG's effects on HeLa cells. Results indicated that treatment with ADG led to significant apoptosis, evidenced by increased caspase-3 activity and DNA fragmentation.

- Clinical Relevance : In clinical settings, compounds like ADG are often compared against standard chemotherapy agents. The flexibility in its mechanism allows for combination therapies that may enhance overall efficacy while reducing side effects.

Propriétés

IUPAC Name |

2-amino-9-[(2R,3R,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1,11H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZYJWINGYJUHN-DXTOWSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)N)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000909 | |

| Record name | 9-(3-Amino-3-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80015-76-5 | |

| Record name | 3'-Amino-3'-deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080015765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-Amino-3-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 3'-amino-3'-deoxyguanosine (ADG)?

A: ADG acts as a prodrug that is converted intracellularly into its active form, this compound triphosphate (ADG-TP). ADG-TP mimics guanosine triphosphate (GTP) and disrupts essential cellular processes. [] For instance, ADG-TP incorporates into growing RNA chains, interfering with transcription. [] Additionally, ADG-TP likely inhibits bacterial cell division by disrupting the GTPase activity of FtsZ. []

Q2: Why does ADG show selectivity towards Escherichia coli and closely related species?

A: ADG's selective activity stems from the enzyme guanosine kinase (Gsk) being the first kinase involved in ADG phosphorylation. [] Gsk, part of the purine salvage pathway, is primarily found in E. coli and closely related species, explaining the limited activity spectrum of ADG. []

Q3: Can the amino group at the 3' position of this compound be protonated, and if so, what is its pKa?

A: Yes, the amino group at the 3' position of this compound can be protonated. This property is crucial for understanding its interactions in biological systems. The pKa of this amino group can be accurately determined using 15N NMR with the help of its 15N-enriched analog, 3'-15N-amino-3'-deoxyguanosine. []

Q4: How does the reactivity of this compound-5'-phosphorimidazolide compare to that of guanosine-5'-phosphorimidazolide in template-directed oligonucleotide synthesis?

A: While guanosine-5'-phosphorimidazolide shows inefficient condensation on poly(C) or poly(dC) templates, this compound-5'-phosphorimidazolide demonstrates significantly enhanced reactivity. [] This difference is attributed to the increased nucleophilicity of the 3'-amino group compared to the 3'-hydroxyl group in guanosine. [] This enhanced reactivity allows for the efficient synthesis of longer 3'-5' linked oligomers on these templates. []

Q5: Has this compound been used to synthesize other biologically relevant molecules?

A: Yes, this compound has been successfully utilized as a starting material for the synthesis of this compound 5'-triphosphate (GTP(3'NH2)). [] This involved a multistep process including selective protection, phosphorylation, and deprotection strategies. []

Q6: Are there any reported synthetic routes to produce this compound?

A: Several synthetic approaches have been described for this compound. One strategy utilizes guanosine as the starting material, converting it to the target molecule through an eight-step process with a 58% overall yield. [] Another method employs 3'-amino-3'-deoxyadenosine as a precursor, converting it to this compound via a series of protection, coupling, and deprotection steps. [] This latter approach yielded a mixture of α- and β-anomers, with the β-anomer being the major product. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.